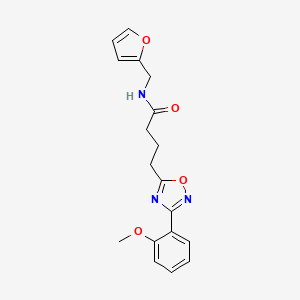
N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMME is a heterocyclic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits diverse biological activities, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may exhibit cytotoxicity at higher concentrations, which may limit its potential applications.
将来の方向性
There are several future directions for the research on N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as a photosensitizer for photodynamic therapy. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for potential therapeutic applications. Finally, studies are needed to evaluate its safety and toxicity in vivo.
合成法
The synthesis of N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-furanmethanol with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of butanoyl chloride. The reaction proceeds under reflux in dichloromethane, and the resulting product is purified by column chromatography. The yield of the reaction is around 60%, and the purity of the product is confirmed by NMR and mass spectrometry.
科学的研究の応用
N-(furan-2-ylmethyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-8-3-2-7-14(15)18-20-17(25-21-18)10-4-9-16(22)19-12-13-6-5-11-24-13/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHLHLXQFDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
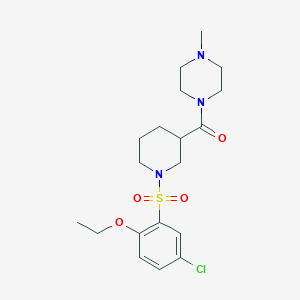


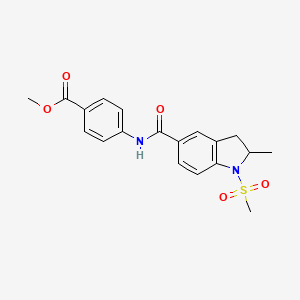
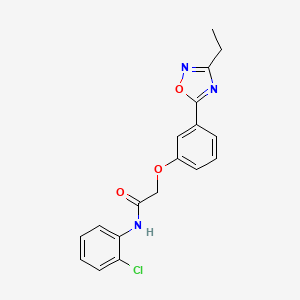

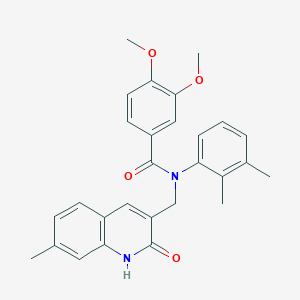

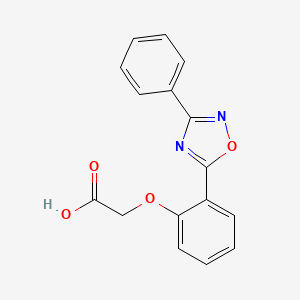
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

